molecular formula C8H8BrClN4 B13610317 2-(4-bromophenyl)-2H-1,2,3-triazol-4-aminehydrochloride

2-(4-bromophenyl)-2H-1,2,3-triazol-4-aminehydrochloride

Cat. No.: B13610317
M. Wt: 275.53 g/mol
InChI Key: FMWKNZVKAHJLCS-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2H-1,2,3-triazol-4-aminehydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the triazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-2H-1,2,3-triazol-4-aminehydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include:

    Optimization of Reaction Conditions: Ensuring that the reaction conditions (temperature, pressure, solvent, and catalyst) are optimized for large-scale production.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as an anticancer agent.
  • Evaluated for its use in drug development and design.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2H-1,2,3-triazol-4-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and bromophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness:

  • The presence of the triazole ring in 2-(4-bromophenyl)-2H-1,2,3-triazol-4-aminehydrochloride distinguishes it from other bromophenyl compounds.
  • The combination of the triazole ring and bromophenyl group imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8BrClN4

Molecular Weight

275.53 g/mol

IUPAC Name

2-(4-bromophenyl)triazol-4-amine;hydrochloride

InChI

InChI=1S/C8H7BrN4.ClH/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13;/h1-5H,(H2,10,12);1H

InChI Key

FMWKNZVKAHJLCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=CC(=N2)N)Br.Cl

Origin of Product

United States

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